molecular formula C16H22N6O B2640913 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1448129-29-0

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No. B2640913
CAS RN: 1448129-29-0
M. Wt: 314.393
InChI Key: IGZYATASPIJEMU-UHFFFAOYSA-N
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Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first developed by Bayer AG and Onyx Pharmaceuticals in the early 2000s and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Scientific Research Applications

Synthesis and Characterization

Research on compounds closely related to 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea involves their synthesis and characterization. For example, studies have been conducted on the synthesis of stable betainic pyrimidinaminides, exploring the nucleophilic substitution reactions on trichloropyrimidines to form salts or aminides depending on the substitution pattern and reaction conditions (Schmidt, 2002). Another study focused on the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas and their reactions, leading to various pyrimidine derivatives (Zeuner & Niclas, 1989).

Chemical Transformations

The exploration of chemical transformations includes the use of microwave and ultrasound methodologies for electrophilic substitution reactions, producing high yields of pyrimidine-based compounds (Lahsasni, 2013). Another area of interest is the synthesis of Si-containing cyclic ureas, highlighting the interaction of urea with silylmethylpropylenamines and their potential applications (Pestunovich & Lazareva, 2007).

Biological and Supramolecular Applications

Research also extends into the biological and supramolecular applications of pyrimidine derivatives. For instance, the design and synthesis of N, N'-dimethylurea moiety compounds have shown enhanced formation of highly associated complexes, hinting at biological significance (Kagechika et al., 1996). Additionally, the development of receptors for urea recognition has been explored, demonstrating the potential for chemical sensing applications (Chetia & Iyer, 2006).

properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-11-8-6-7-9-12(11)18-16(23)19-13-10-17-15(22(4)5)20-14(13)21(2)3/h6-10H,1-5H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZYATASPIJEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea

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